molecular formula C10H15NO4 B7765421 Kainic acid CAS No. 59905-23-6

Kainic acid

Cat. No.: B7765421
CAS No.: 59905-23-6
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-LKEWCRSYSA-N
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Description

Kainic acid is a naturally occurring organic acid found in certain species of red seaweed, particularly in the genus Digenea. It was first isolated in 1953 by Japanese scientists from the seaweed Digenea simplex. This compound is known for its potent neuroexcitatory properties, acting as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system .

Scientific Research Applications

Kainic acid has numerous applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Kainic acid can be synthesized through various methods. One common synthetic route involves the use of a tritiated Wittig reagent. The synthesis typically includes steps such as the protection of functional groups, formation of key intermediates, and final deprotection to yield this compound. For example, the synthesis may involve the following steps:

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the red seaweed Digenea simplex. The extraction process includes drying the seaweed, followed by solvent extraction and purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kainic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups of this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .

Mechanism of Action

Kainic acid exerts its effects by binding to kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that, when activated by this compound, allow the influx of sodium ions into the neuron, leading to depolarization and excitatory postsynaptic potentials. In high concentrations, this compound can cause excitotoxicity, leading to neuronal death .

Comparison with Similar Compounds

Kainic acid is structurally similar to other excitatory amino acids, such as glutamic acid and domoic acid. it is unique in its high affinity for kainate receptors. Similar compounds include:

This compound’s specificity for kainate receptors and its potent neuroexcitatory properties make it a valuable tool in neuroscience research, distinguishing it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Kainic acid involves the conversion of L-glutamic acid to Kainic acid through a series of chemical reactions.", "Starting Materials": [ "L-glutamic acid", "Succinic anhydride", "Phosphorus pentoxide", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Chloroform", "Acetone", "Ethanol" ], "Reaction": [ "L-glutamic acid is first reacted with succinic anhydride in the presence of phosphorus pentoxide to form the anhydride derivative.", "The anhydride derivative is then treated with thionyl chloride and methanol to form the methyl ester.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form the sodium salt.", "The sodium salt is then extracted with diethyl ether and the ether layer is washed with water and dried over anhydrous sodium sulfate.", "The ether layer is then evaporated to give the crude product.", "The crude product is then purified by recrystallization from chloroform and acetone mixture to obtain pure Kainic acid." ] }

CAS No.

59905-23-6

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1

InChI Key

VLSMHEGGTFMBBZ-LKEWCRSYSA-N

Isomeric SMILES

CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O

SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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